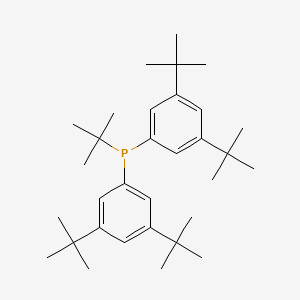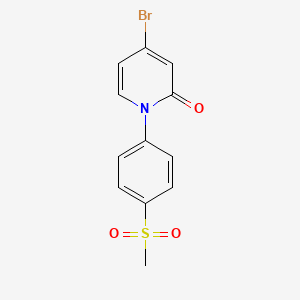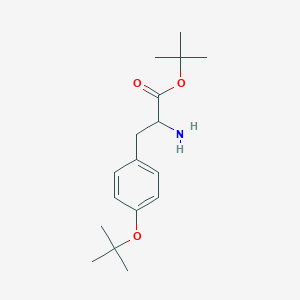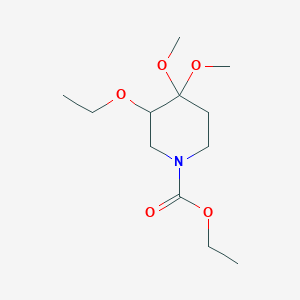
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine: is a tertiary phosphine compound characterized by its bulky tert-butyl groups attached to the phenyl rings. This compound is known for its stability and unique steric properties, making it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine can be synthesized through the reaction of tert-butylphosphine with 3,5-di-tert-butylphenyl halides under controlled conditions. The reaction typically involves the use of a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a ligand in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used[][5].
Aplicaciones Científicas De Investigación
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism by which Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine exerts its effects involves its interaction with metal centers in catalytic processes. The bulky tert-butyl groups provide steric hindrance, which influences the reactivity and selectivity of the metal-ligand complex. This steric effect is crucial in determining the outcome of catalytic reactions .
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(2,4-di-tert-butylphenyl)phosphine: Another bulky phosphine ligand with similar steric properties.
Uniqueness: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine is unique due to its specific combination of tert-butyl and phenyl groups, providing a balance of steric hindrance and electronic properties that are not found in other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic applications .
Propiedades
Fórmula molecular |
C32H51P |
|---|---|
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
tert-butyl-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C32H51P/c1-28(2,3)22-16-23(29(4,5)6)19-26(18-22)33(32(13,14)15)27-20-24(30(7,8)9)17-25(21-27)31(10,11)12/h16-21H,1-15H3 |
Clave InChI |
IRXSOVDPJUXLHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(benzyloxy)-2-oxopyridin-1(2H)-yl]benzonitrile](/img/structure/B8288857.png)
![2-[Dodecanoyl(methyl)amino]ethyl 2,2-dimethylpropanoate](/img/structure/B8288863.png)







![8-Amino-3-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8288945.png)
